molecular formula C11H12N4S B2893256 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 2320505-68-6

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine

Numéro de catalogue B2893256
Numéro CAS: 2320505-68-6
Poids moléculaire: 232.31
Clé InChI: KEFZABKFVLLEAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine” is a compound that has been studied for its potential as a kinase inhibitor . It is related to the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket . This compound is a part of a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors .


Synthesis Analysis

The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . This process is guided by structure-based design .


Chemical Reactions Analysis

This compound is part of a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . It binds to Fe(II) in the active site . The substitution from C4 of the pyrazole moiety allows access to the histone peptide substrate binding site .

Applications De Recherche Scientifique

Pharmacological Inhibition

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine derivatives have shown significant potential in pharmacology, particularly in the inhibition of critical pathways involved in cancer and other diseases. One of the primary applications is in the inhibition of the PI3K-AKT-mTOR pathway, a central signaling pathway involved in cell growth, proliferation, and survival. The compound has been utilized in the development of dual inhibitors of mTORC1 and mTORC2, showing potent and selective inhibition with potential therapeutic applications in cancer treatment (Hobbs et al., 2019).

Synthesis and Chemical Analysis

The compound also serves as a critical intermediate in chemical syntheses. For instance, derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have been synthesized and identified as inhibitors of tumor necrosis factor-alpha and nitric oxide, showcasing its utility in developing anti-inflammatory agents (Lei et al., 2017). Furthermore, its derivatives have been explored for charge transfer materials in electronic applications, indicating the compound's versatility beyond pharmaceuticals (Irfan, 2014).

Biological Evaluation and Antitumor Activity

Significantly, this compound derivatives have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in various cancer cell lines, indicating their potential as chemotherapeutic agents (Muhammad et al., 2017). Their synthesis, molecular docking, and evaluation underscore the compound's role in the ongoing search for effective cancer treatments.

Antioxidant and Antimicrobial Applications

Moreover, the compound's derivatives have been designed and synthesized with potential antioxidant activities, emphasizing the broad spectrum of therapeutic applications beyond cancer treatment. These derivatives have shown higher antioxidant activity compared to standard compounds, which could be promising for future medicinal chemistry optimization (Aziz et al., 2021).

Orientations Futures

The future directions for this compound involve further exploration of its potential as a kinase inhibitor . There is also interest in expanding the scope of fused pyrimidines as kinase inhibitor scaffolds .

Analyse Biochimique

Biochemical Properties

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to act as an inhibitor for cAMP-phosphodiesterase platelets . It also supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Furthermore, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 .

Cellular Effects

The cellular effects of this compound are diverse. It has been reported to have potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to bind to Fe(II) in the active site of JmjC histone N-methyl lysine demethylase (KDM) inhibitors .

Temporal Effects in Laboratory Settings

It has been observed that C2-substituted derivatives of the pyrido[3,4-d]pyrimidin-4-one scaffold, which includes this compound, are no longer substrates for aldehyde oxidase (AO), suggesting a role in the compound’s stability and degradation .

Metabolic Pathways

This compound is metabolized by aldehyde oxidase (AO), with the C2-position identified as the oxidation site . This metabolism is blocked when the C2-position is substituted .

Propriétés

IUPAC Name

4-pyrido[3,4-d]pyrimidin-4-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-2-12-7-10-9(1)11(14-8-13-10)15-3-5-16-6-4-15/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFZABKFVLLEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.